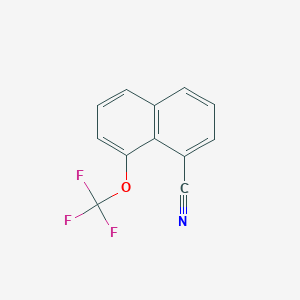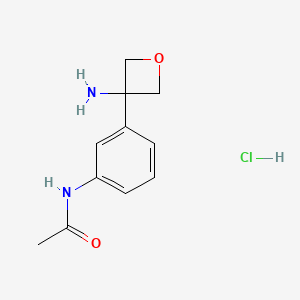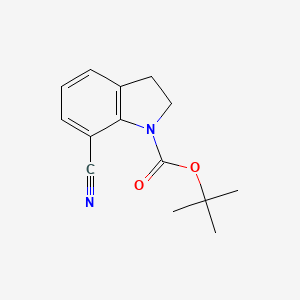
tert-Butyl 7-cyanoindoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cyanoindoline-1-carboxylate de tert-butyle: est un composé organique synthétique appartenant à la famille des indolines. Les dérivés de l'indoline sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé présente un groupe ester de tert-butyle et un groupe cyano attaché au noyau d'indoline, ce qui en fait un intermédiaire précieux dans la synthèse de divers produits pharmaceutiques et agrochimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du 7-cyanoindoline-1-carboxylate de tert-butyle implique généralement les étapes suivantes:
Formation du noyau d'indoline: Le noyau d'indoline peut être synthétisé via la synthèse de l'indole de Fischer, qui implique la réaction de la phénylhydrazine avec une cétone ou un aldéhyde en conditions acides.
Introduction du groupe cyano: Le groupe cyano peut être introduit par une réaction de substitution nucléophile utilisant un agent cyanant approprié tel que le cyanure de sodium ou le cyanure de potassium.
Estérification: Le groupe ester de tert-butyle peut être introduit en faisant réagir le dérivé acide carboxylique de l'indoline avec l'alcool tert-butylique en présence d'un catalyseur acide comme l'acide sulfurique ou l'acide p-toluènesulfonique.
Méthodes de production industrielle: La production industrielle du 7-cyanoindoline-1-carboxylate de tert-butyle suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'optimisation des conditions de réaction pour obtenir des rendements élevés et une pureté élevée. Des réacteurs à flux continu et des systèmes automatisés sont souvent utilisés pour améliorer l'efficacité et l'évolutivité.
Analyse Des Réactions Chimiques
Types de réactions:
Oxydation: Le 7-cyanoindoline-1-carboxylate de tert-butyle peut subir des réactions d'oxydation pour former les dérivés oxo correspondants.
Réduction: Le composé peut être réduit pour former des dérivés amines en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Des réactions de substitution nucléophile peuvent introduire divers groupes fonctionnels aux positions cyano ou ester.
Réactifs et conditions courants:
Oxydation: Agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction: Agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Nucléophiles tels que les amines, les alcools ou les thiols.
Principaux produits:
Oxydation: Dérivés oxo.
Réduction: Dérivés amines.
Substitution: Dérivés d'indoline fonctionnalisés.
Applications de la recherche scientifique
Chimie: Le 7-cyanoindoline-1-carboxylate de tert-butyle est utilisé comme intermédiaire dans la synthèse de divers composés hétérocycliques. Il sert de bloc de construction pour le développement de nouveaux produits pharmaceutiques et agrochimiques.
Biologie: En recherche biologique, ce composé est utilisé pour étudier les relations structure-activité des dérivés de l'indoline. Il contribue à comprendre les activités biologiques des composés apparentés et leurs applications thérapeutiques potentielles.
Médecine: Le 7-cyanoindoline-1-carboxylate de tert-butyle est étudié pour son potentiel en tant que candidat médicament. Ses dérivés se sont montrés prometteurs dans le traitement de diverses maladies, notamment le cancer, l'inflammation et les troubles neurologiques.
Industrie: Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques fins et de matériaux de spécialité. Il est également utilisé dans le développement de nouveaux catalyseurs et matériaux pour diverses applications.
Mécanisme d'action
Le mécanisme d'action du 7-cyanoindoline-1-carboxylate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le groupe cyano et le noyau d'indoline jouent un rôle crucial dans la liaison aux protéines ou aux enzymes cibles. Cette liaison peut moduler l'activité de ces cibles, conduisant à divers effets biologiques. Les voies exactes et les cibles moléculaires dépendent du dérivé spécifique et de son application prévue.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 7-cyanoindoline-1-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of indoline derivatives. It helps in understanding the biological activities of related compounds and their potential therapeutic applications.
Medicine: this compound is investigated for its potential as a drug candidate. Its derivatives have shown promise in treating various diseases, including cancer, inflammation, and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is also employed in the development of new catalysts and materials for various applications.
Mécanisme D'action
The mechanism of action of tert-Butyl 7-cyanoindoline-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the indoline core play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Composés similaires:
- 1-Indolecarboxylate de tert-butyle
- 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(diméthyl)silyl]oxy}-1H-indole-1-carboxylate de tert-butyle
- Indoline-1-carboxylate de tert-butyle
Comparaison:
- 7-Cyanoindoline-1-carboxylate de tert-butyle est unique en raison de la présence du groupe cyano, qui confère une réactivité et une activité biologique distinctes par rapport aux autres dérivés de l'indoline de tert-butyle.
- 1-Indolecarboxylate de tert-butyle ne possède pas le groupe cyano, ce qui le rend moins réactif dans certaines réactions de substitution nucléophile.
- 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(diméthyl)silyl]oxy}-1H-indole-1-carboxylate de tert-butyle présente une chaîne latérale ényne, qui fournit des propriétés chimiques et des applications potentielles différentes.
- Indoline-1-carboxylate de tert-butyle est un dérivé plus simple sans le groupe cyano, ce qui le rend moins polyvalent dans les applications synthétiques.
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
tert-butyl 7-cyano-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-11(9-15)12(10)16/h4-6H,7-8H2,1-3H3 |
Clé InChI |
PHEANMRKNYQFFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


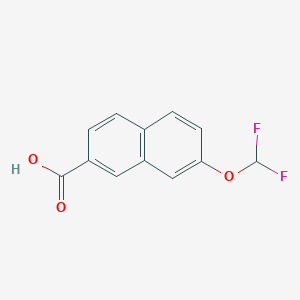
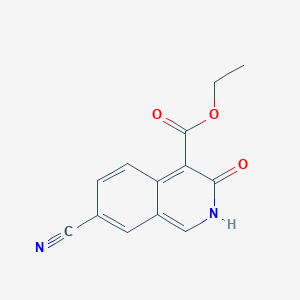
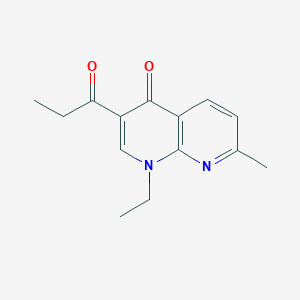
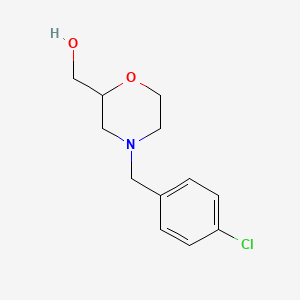
![2-(1-Methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872480.png)

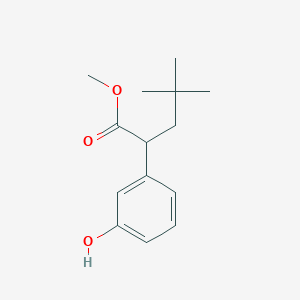

![1-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11872498.png)
![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11872510.png)
![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11872514.png)
